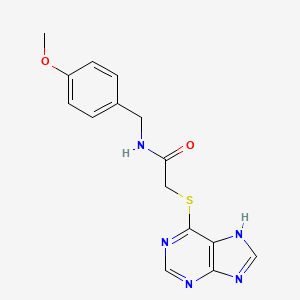![molecular formula C20H17IN2O3 B11567098 N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11567098.png)
N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound that features a furan ring, an iodophenyl group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 5-(4-iodophenyl)furan-2-carbaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydrazide moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: The compound might be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
Uniqueness
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as mentioned above.
Propiedades
Fórmula molecular |
C20H17IN2O3 |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
N-[(Z)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H17IN2O3/c1-14-3-2-4-17(11-14)25-13-20(24)23-22-12-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3,(H,23,24)/b22-12- |
Clave InChI |
HAUXMNRLUHFFQH-UUYOSTAYSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)I |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11567034.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567036.png)
![1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
![4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzenesulfonamide](/img/structure/B11567048.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11567051.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11567057.png)
![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567062.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567074.png)
